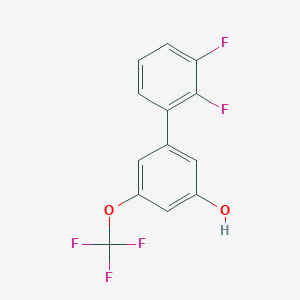
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CF3MP-95) is a phenol compound with a trifluoromethoxy group. It is a white to off-white powder that is soluble in water and alcohols. 5-CF3MP-95 is widely used in the synthesis of organic compounds and has been used in a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme activity, and the study of protein-ligand interactions. It has also been used as a model compound for the study of the mechanism of action of other phenol compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the trifluoromethoxy group of the compound interacts with the active site of enzymes, and that this interaction is responsible for its biological activity.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and it has been shown to have anti-inflammatory and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages in laboratory experiments. It is relatively stable and has a low toxicity. It is also soluble in a variety of solvents, making it easy to work with. However, the compound is expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95%. It could be used in the development of new drugs, as a model compound for the study of enzyme activity, or as a reagent in the synthesis of other compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications.
Métodos De Síntesis
5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized from a variety of starting materials, including 3-trifluoromethoxyphenol, 3-carboxyphenol, and formaldehyde. The synthesis of 5-(3-Carboxyphenyl)-3-trifluoromethoxyphenol, 95% involves the condensation of 3-trifluoromethoxyphenol with formaldehyde, followed by the esterification of the resulting product with 3-carboxyphenol. The reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.
Propiedades
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-6-10(5-11(18)7-12)8-2-1-3-9(4-8)13(19)20/h1-7,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFPJGJCAUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686601 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-18-1 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














